2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is an organic compound that features a brominated phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid typically involves the following steps:
Aminomethylation: The addition of a cyclopropylamino group to the benzene ring.
Etherification: The formation of an ether bond between the phenyl ring and the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and aminomethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-methoxyphenyl)propanoic acid
- 3-Bromo-2-(bromomethyl)propionic acid
- 2-Bromo-3-(morpholin-4-yl)propionic acid
Uniqueness
2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16BrNO3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-8(13(16)17)18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,8,10,15H,2-3,7H2,1H3,(H,16,17) |
InChI Key |
IDZDLVBPCODDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Br)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.